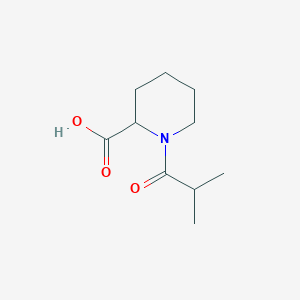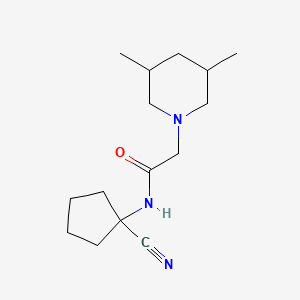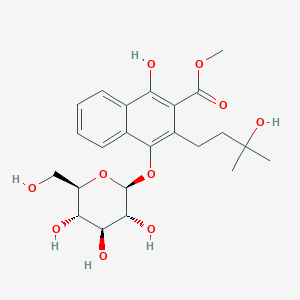![molecular formula C29H27ClN4O2 B2593924 1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide CAS No. 1206992-14-4](/img/structure/B2593924.png)
1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-c]pyridine ring, a piperidine ring, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-c]pyridine ring, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the piperidine-4-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-c]pyridine ring system is a bicyclic structure with nitrogen atoms at positions 1 and 2 .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-c]pyridine ring system can undergo various reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .
科学的研究の応用
Cancer Therapy
The compound exhibits potential as an anti-cancer agent. Studies have shown that it selectively targets cancer cells, disrupting their growth and inducing apoptosis (programmed cell death). Researchers are investigating its efficacy against various cancer types, including solid tumors and hematological malignancies. Further preclinical and clinical trials are needed to validate its therapeutic potential .
Neurological Disorders
Given its structural features, this compound may have implications in treating neurological disorders. It could modulate neurotransmitter systems, potentially impacting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Researchers are exploring its neuroprotective effects and evaluating its ability to cross the blood-brain barrier .
Inflammation and Autoimmune Diseases
The compound’s anti-inflammatory properties make it a candidate for treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. By targeting specific immune pathways, it may help regulate excessive immune responses and reduce tissue damage .
Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. Researchers are investigating its potential to inhibit viral replication and prevent viral entry into host cells. Applications could include treating viral infections like HIV, hepatitis, or influenza .
Cardiovascular Health
The compound’s cardiovascular effects are under scrutiny. It may impact blood pressure regulation, vascular function, and lipid metabolism. Researchers are studying its potential as an adjunct therapy for hypertension, atherosclerosis, and other cardiovascular conditions .
Metabolic Disorders
Given its chemical structure, the compound might influence metabolic pathways. Researchers are exploring its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity. Potential applications include managing diabetes and obesity-related complications .
作用機序
将来の方向性
特性
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-20-10-12-22(13-11-20)28-32-26-18-33(17-21-6-3-2-4-7-21)15-14-25(26)29(36)34(28)19-27(35)31-24-9-5-8-23(30)16-24/h2-13,16H,14-15,17-19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHWODSMYXAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)

![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)



![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2593861.png)
![Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2593862.png)